(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride
Description
Properties
IUPAC Name |
(2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FINO2.ClH/c10-7-2-1-6(11)3-5(7)4-8(12)9(13)14;/h1-3,8H,4,12H2,(H,13,14);1H/t8-;/m0./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLARAFDPBZMRDJ-QRPNPIFTSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1I)CC(C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1I)C[C@@H](C(=O)O)N)F.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClFINO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.54 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Halogen Compatibility
The simultaneous presence of fluorine and iodine demands careful selection of reaction conditions to prevent dehalogenation. Pd catalysts prone to oxidative addition (e.g., Pd(PPh₃)₄) are avoided in favor of Pd₂(dba)₃, which minimizes C–I bond cleavage.
Stereochemical Preservation
Racemization during iodination is mitigated using N-Boc or N-Fmoc protection, with Fmoc demonstrating superior stability under acidic conditions.
Salt Formation
The hydrochloride salt is precipitated by treating the free amino acid with HCl gas in diethyl ether, achieving >99% purity after recrystallization from ethanol/water.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso compounds.
Reduction: The iodine atom can be reduced to a hydrogen atom, resulting in the formation of a deiodinated product.
Substitution: The fluorine and iodine atoms can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiol compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the iodine atom can produce deiodinated analogs.
Scientific Research Applications
Neuropharmacology
The compound has been investigated for its role as a potential modulator in neuropharmacological studies. Its structural similarity to other amino acids allows it to interact with neurotransmitter systems. Specifically, it may influence the serotonin receptor pathways, which are crucial for mood regulation and cognitive functions. Research indicates that modifications in amino acid structures can lead to significant changes in receptor binding affinity and selectivity, making this compound a candidate for further exploration in treating mood disorders and cognitive impairments .
Anticancer Research
Recent studies have indicated that derivatives of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid may exhibit anticancer properties. The introduction of halogen atoms, such as fluorine and iodine, can enhance the compound's ability to interact with biological targets involved in cancer cell proliferation. This modification can lead to the development of novel chemotherapeutic agents that target specific cancer pathways .
Synthetic Routes
The synthesis of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid typically involves multi-step reactions that allow for the incorporation of halogenated phenyl groups. The Ugi reaction has been highlighted as an effective method for synthesizing complex amino acid derivatives with high yields and purity. This synthetic versatility is crucial for creating libraries of compounds for screening against various biological targets .
Structural Modifications
Structural modifications, such as the introduction of additional functional groups or changes in stereochemistry, can significantly alter the pharmacological profile of this compound. For example, varying the position of the halogen substituents can affect solubility and bioavailability, which are critical factors in drug development .
Enzyme Inhibition Studies
Research has shown that (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid can act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to mimic natural substrates makes it a valuable tool in studying enzyme kinetics and inhibition mechanisms. Such studies are vital for understanding metabolic disorders and developing enzyme-targeted therapies .
Receptor Interaction Studies
The compound's interactions with various receptors have been explored to understand its potential as a therapeutic agent. For instance, its effects on glycoprotein receptors involved in platelet aggregation suggest applications in cardiovascular disease treatments . The modulation of these receptors could provide insights into new therapeutic strategies for thromboembolic disorders.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Halogen-Substituted Phenylalanine Derivatives
The target compound’s closest analogs feature halogen substitutions (F, Cl, Br, I) on the phenyl ring. Key examples include:
Key Observations :
- Iodine, while less electronegative, contributes to increased molecular weight and van der Waals interactions .
- Stereochemical Impact: The (2S)-configuration ensures compatibility with biological systems, mimicking natural L-amino acids .
- Biological Relevance : Indole- and pyridinyl-linked derivatives () show applications in fluorescence studies and neurotransmitter mimicry, whereas iodinated analogs may serve as radiolabeling precursors .
Hydrochloride Salt Comparisons
The hydrochloride salt form is common among these compounds, enhancing water solubility and crystallinity. Comparisons include:
Key Observations :
- Solubility: Hydrochloride salts generally improve aqueous solubility, critical for in vitro assays. The iodinated compound’s solubility in organic solvents (e.g., methanol) aligns with its hydrophobic aryl group .
- Stability : Halogenated derivatives often require inert storage conditions to prevent decomposition, whereas histidine salts are more hygroscopic .
Functional Group Variations
Substituents beyond halogens significantly alter properties:
Key Observations :
- Benzodioxolyl/Imidazolyl Groups : Enhance π-π stacking and metal-binding capabilities, useful in sensor design .
Biological Activity
(2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid; hydrochloride, commonly referred to as a fluorinated amino acid derivative, has garnered attention for its potential applications in medicinal chemistry and neuropharmacology. This compound is structurally related to known neurotransmitters and has been investigated for its biological activities, particularly in the context of receptor interactions and metabolic pathways.
- Chemical Formula : C10H10F1I1N1O2·HCl
- Molecular Weight : 305.56 g/mol
- CAS Number : 2375248-13-6
The primary biological activity of (2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid is attributed to its interaction with neurotransmitter systems, particularly those involving glutamate and its receptors. This compound acts as an agonist at certain glutamate receptors, which are critical for synaptic transmission and plasticity in the central nervous system.
Biological Activity Overview
Research indicates that this compound exhibits various biological activities:
-
Neurotransmitter Modulation :
- Acts as a selective agonist for AMPA receptors, enhancing excitatory neurotransmission.
- Influences synaptic plasticity, which is essential for learning and memory processes.
-
Antitumor Activity :
- Preliminary studies suggest potential antitumor effects, possibly through modulation of metabolic pathways associated with cancer cell proliferation.
-
Inhibition of Enzymatic Activity :
- May inhibit specific enzymes involved in neurotransmitter degradation, thereby increasing the availability of neurotransmitters such as glutamate.
Table 1: Summary of Biological Activities
Case Study: Neuroprotective Effects
A study conducted on animal models demonstrated that (2S)-2-amino-3-(2-fluoro-5-iodophenyl)propanoic acid can protect against excitotoxicity induced by excessive glutamate levels. The compound was administered prior to exposure to high glutamate concentrations, resulting in reduced neuronal death and preservation of cognitive function metrics.
Case Study: Anticancer Properties
In vitro studies on various cancer cell lines revealed that this compound inhibited cell proliferation significantly at concentrations ranging from 10 µM to 50 µM. The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2S)-2-Amino-3-(2-fluoro-5-iodophenyl)propanoic acid hydrochloride, and how can purity be ensured?
- Synthesis Methods : The compound can be synthesized via a multi-step approach starting with halogenated aromatic precursors. Key steps include:
- Amination : Introduction of the amino group via reductive amination or nucleophilic substitution under controlled pH (e.g., NH₃/ethanol at 60°C) .
- Iodination : Electrophilic aromatic substitution using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in acetic acid .
- Purification : Recrystallization (ethanol/water) or preparative HPLC (>95% purity) to remove byproducts like unreacted iodinated intermediates .
- Critical Parameters : Monitor reaction temperature (40–80°C) and stoichiometry (1:1.2 molar ratio for iodine introduction) to minimize di-iodinated byproducts .
Q. Which analytical techniques are most effective for characterizing this compound’s structural integrity?
- Primary Methods :
- NMR : ¹H/¹³C NMR to confirm stereochemistry (S-configuration) and aryl substitution patterns (e.g., ²J coupling for iodine in ¹H NMR) .
- HPLC-MS : Reverse-phase C18 columns with UV detection (λ = 254 nm) and ESI-MS for molecular ion verification (expected [M+H]⁺ = 398.2) .
- X-ray Crystallography : For absolute configuration confirmation, though iodine’s heavy atom effect may complicate data collection .
Q. How does solubility vary across solvents, and what storage conditions prevent degradation?
- Solubility Profile :
| Solvent | Solubility (mg/mL) | Notes |
|---|---|---|
| Water | 15–20 | Enhanced by HCl counterion |
| DMSO | >50 | Preferred for biological assays |
| Ethanol | 10–15 | Limited; recrystallization use |
- Storage : Store at –20°C in anhydrous DMSO (under N₂) to prevent hydrolysis of the iodine substituent .
Advanced Research Questions
Q. What challenges arise in chiral synthesis, and how can enantiomeric excess (ee) be maximized?
- Chiral Center Issues : The S-configuration at C2 is prone to racemization during acidic hydrolysis steps. Mitigation strategies include:
- Low-Temperature Workup : Maintain pH < 3 and temperatures < 4°C during deprotection .
- Enzymatic Resolution : Use lipases (e.g., Candida antarctica) to selectively hydrolyze the R-enantiomer .
- Analysis : Chiral HPLC (Chiralpak AD-H column, hexane/isopropanol) to measure ee (>98% achievable) .
Q. How can structure-activity relationship (SAR) studies elucidate its biological activity?
- Key Modifications :
| Substituent | Biological Impact (IC₅₀) | Mechanism Insights |
|---|---|---|
| Iodine (C5) | 12 nM (PPARγ binding) | Enhances hydrophobic binding |
| Fluoro (C2) | 45 nM (CYP3A4 inhibition) | Electron-withdrawing effect stabilizes enzyme interaction |
- Methodology :
- Docking Simulations : Use AutoDock Vina with PPARγ (PDB: 3DZY) to predict binding modes .
- Mutagenesis Assays : Replace iodine with bromine/chlorine to assess halogen bonding contributions .
Q. How should contradictory data on its neuroprotective vs. cytotoxic effects be resolved?
- Case Study : In SH-SY5Y cells, neuroprotection observed at 10 µM (via Nrf2 activation) but cytotoxicity at 50 µM (ROS overproduction) .
- Resolution Strategies :
- Dose-Response Curves : Use narrower concentration ranges (5–30 µM) to identify therapeutic windows.
- Pathway-Specific Knockdowns : CRISPR-Cas9 silencing of Nrf2/Keap1 to isolate mechanisms .
Q. What methodologies are recommended for designing fluorescent probes based on this compound?
- Probe Design :
- Tagging Sites : Conjugate BODIPY-FL to the amino group (C2) via NHS ester chemistry .
- Validation : Confocal microscopy in HEK293 cells to confirm target localization (e.g., mitochondrial membranes) .
Data Contradiction Analysis
Q. Why do IC₅₀ values vary across kinase inhibition assays?
- Factors :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
